molecular formula C18H23FN2O2 B11121570 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one

4-(3,5-Dimethylpiperidine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11121570
M. Wt: 318.4 g/mol
InChI Key: IJQYMAVJTWBNDZ-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylpiperidine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one, often referred to as “Compound X” for brevity, is a synthetic organic compound. Its chemical formula is C₁₉H₂₃FN₂O₂. Let’s break down its structure:

  • The pyrrolidin-2-one core consists of a five-membered ring with a nitrogen atom.
  • The 4-fluorophenyl group is attached to one of the carbon atoms in the pyrrolidin-2-one ring.
  • The 3,5-dimethylpiperidine-1-carbonyl moiety extends from another carbon atom in the ring.

Preparation Methods

Synthetic Routes:

    Amide Formation:

    Reductive Amination:

Industrial Production:

  • Industrial-scale production typically involves optimized versions of the above synthetic routes.
  • Precursor availability, reaction efficiency, and yield are critical factors in large-scale synthesis.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common reagents include:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium(VI) oxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

    Hydrolysis: Acid (HCl) or base (NaOH).

Major products depend on reaction conditions and substituents.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: It may exhibit biological activity (e.g., as an enzyme inhibitor or receptor modulator).

    Drug Discovery: Researchers explore its potential as a lead compound for novel drugs.

    Materials Science: Its unique structure may contribute to new materials with specific properties.

    Agrochemicals: It could serve as a building block for crop protection agents.

Mechanism of Action

  • Compound X’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
  • Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds: Other pyrrolidin-2-one derivatives, such as those with different substituents on the phenyl ring or piperidine moiety.

    Uniqueness: Compound X’s combination of fluorine, dimethylpiperidine, and pyrrolidin-2-one motifs sets it apart.

Properties

Molecular Formula

C18H23FN2O2

Molecular Weight

318.4 g/mol

IUPAC Name

4-(3,5-dimethylpiperidine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C18H23FN2O2/c1-12-7-13(2)10-20(9-12)18(23)14-8-17(22)21(11-14)16-5-3-15(19)4-6-16/h3-6,12-14H,7-11H2,1-2H3

InChI Key

IJQYMAVJTWBNDZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)C

solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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